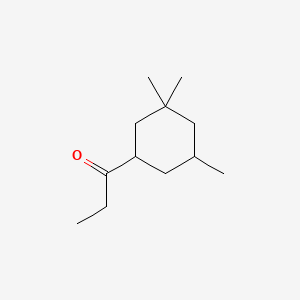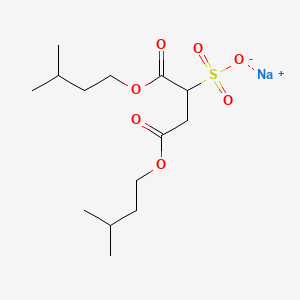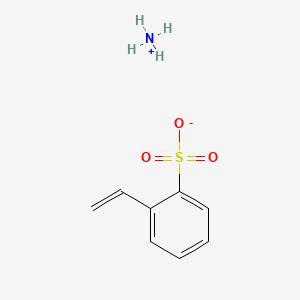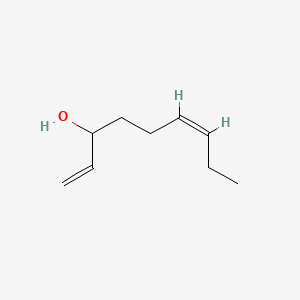
(Z)-Nona-1,6-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Nona-1,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds at positions 1 and 6, and a hydroxyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Nona-1,6-dien-3-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1,6-nonadiene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields this compound with high regioselectivity and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that utilize transition metal catalysts to facilitate the addition of hydroxyl groups to the nonane backbone. These methods are designed to be efficient and cost-effective, allowing for large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Nona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Nonanone or nonanal.
Reduction: Nona-1,6-diene.
Substitution: Halogenated nonenes.
Aplicaciones Científicas De Investigación
(Z)-Nona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-Nona-1,6-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-Nona-1,6-dien-3-ol: Similar structure but with different stereochemistry.
Nona-1,6-dien-3-one: Contains a ketone group instead of a hydroxyl group.
Nona-1,6-dien-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(Z)-Nona-1,6-dien-3-ol is unique due to its specific stereochemistry and the presence of both double bonds and a hydroxyl group. This combination of features allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66972-01-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(6Z)-nona-1,6-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4-6,9-10H,2-3,7-8H2,1H3/b6-5- |
Clave InChI |
LVQCRSHIONXSCD-WAYWQWQTSA-N |
SMILES isomérico |
CC/C=C\CCC(C=C)O |
SMILES canónico |
CCC=CCCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


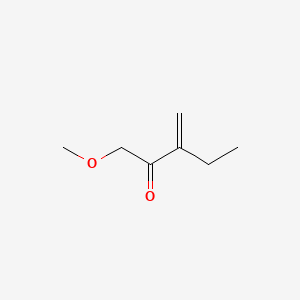
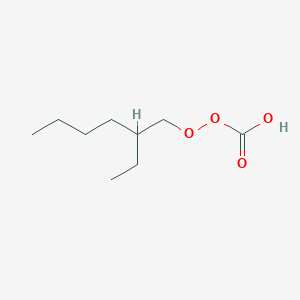
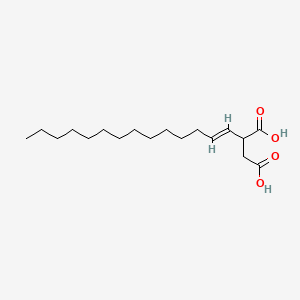
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
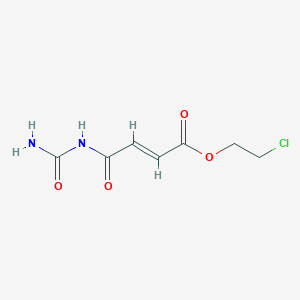


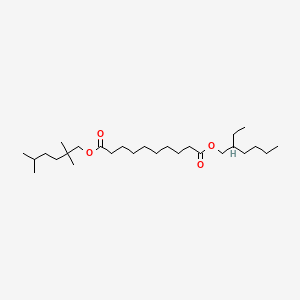
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
